
N'-chlorobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-chlorobenzenecarboximidamide is an organic compound with the molecular formula C7H7ClN2 It is a derivative of benzenecarboximidamide, where a chlorine atom is substituted at the para position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-chlorobenzenecarboximidamide can be synthesized through several methods. One common approach involves the reaction of benzenecarboximidamide with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-chlorobenzenecarboximidamide may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N’-chlorobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N’-chlorobenzenecarboximidamide oxide.
Reduction: Reduction reactions can convert it into N’-chlorobenzenecarboximidamide amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: N’-chlorobenzenecarboximidamide oxide.
Reduction: N’-chlorobenzenecarboximidamide amine.
Substitution: Various substituted benzenecarboximidamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-chlorobenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N’-chlorobenzenecarboximidamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N’-bromobenzenecarboximidamide
- N’-fluorobenzenecarboximidamide
- N’-iodobenzenecarboximidamide
Uniqueness
N’-chlorobenzenecarboximidamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its halogenated counterparts and can lead to different chemical and biological properties.
Propiedades
Número CAS |
40078-03-3 |
|---|---|
Fórmula molecular |
C7H7ClN2 |
Peso molecular |
154.60 g/mol |
Nombre IUPAC |
N'-chlorobenzenecarboximidamide |
InChI |
InChI=1S/C7H7ClN2/c8-10-7(9)6-4-2-1-3-5-6/h1-5H,(H2,9,10) |
Clave InChI |
QZBAIJIDEKPQSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)
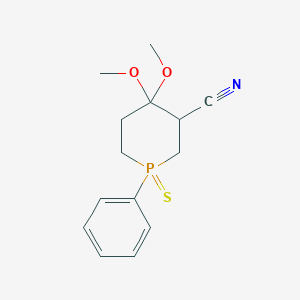


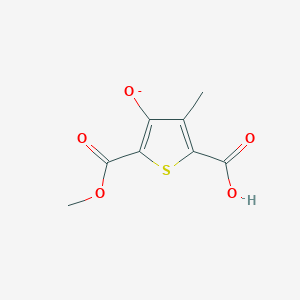

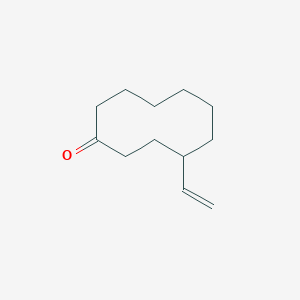
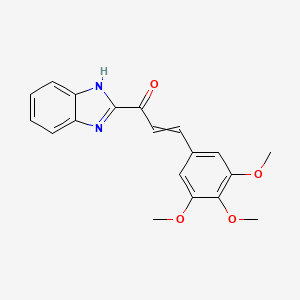
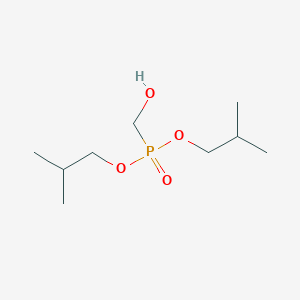
![(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine](/img/structure/B14663375.png)

![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)
